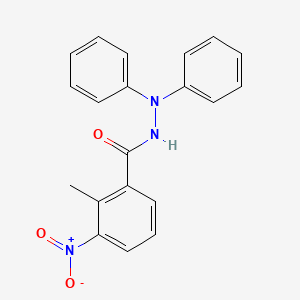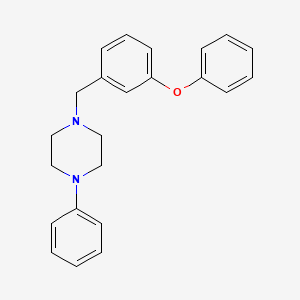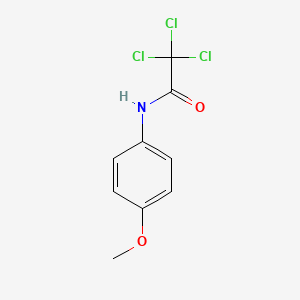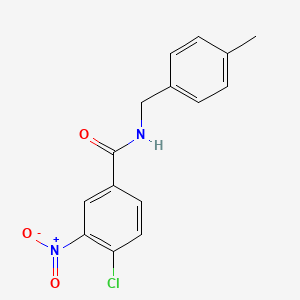
N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide
Descripción general
Descripción
“N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), which is substituted with a chlorine atom at the 2-position. It also has a sulfonamide group (-SO2NH2) and two methoxy groups (-OCH3) at the 2 and 5 positions of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group, sulfonamide group, and methoxy groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions, and the sulfonamide group could participate in acid-base reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
“N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide” has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) , a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This inhibition activity is significant because it affects the growth of Haemophilus influenzae , a pathogen responsible for various respiratory infections. The compound’s ability to target DXS with an IC50 value of 1.0 μM makes it a potential candidate for developing new antimicrobial agents against DXS-dependent bacteria .
Inhibition of Biofilm Formation
The compound’s antimicrobial properties extend to its potential to inhibit biofilm formation. Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial treatments. By inhibiting the growth of bacteria like Haemophilus influenzae , “N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide” may also prevent the establishment of these persistent and protective structures, thereby enhancing the efficacy of antimicrobial therapies .
Antifungal Applications
In addition to its antibacterial properties, this compound has shown promise in antifungal applications. The related benzyl functionalized benzimidazole silver (I) complexes, which share a structural similarity, have demonstrated good antimicrobial activity against fungal strains such as Candida albicans and Candida glabrata . This suggests that “N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide” could be explored for its efficacy against these and other fungal pathogens.
Molecular Docking Studies
The compound has been used in molecular docking studies to explore its interaction with bacterial proteins. These studies help in understanding the binding affinities and inhibition constants, which are crucial for the design of more effective antimicrobial agents. The molecular docking methods against bacterial DNA-gyrase and CYP51 are particularly promising for further research into the compound’s potential as a therapeutic agent .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-12-7-8-14(21-2)15(9-12)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUOMBPVOTYCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2,5-dimethoxybenzenesulfonamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)

![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)

![2-[(4-chlorophenyl)thio]-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5717572.png)


![N-[4-(5-bromo-1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5717596.png)
![4'-{[(5-methyl-2-furyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5717597.png)

![1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5717605.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5717613.png)
